molecular formula H6N2O4S B3026440 Hydrazine sulfate CAS No. 10034-93-2

Hydrazine sulfate

Cat. No.: B3026440
CAS No.: 10034-93-2
M. Wt: 130.13 g/mol
InChI Key: ZGCHATBSUIJLRL-UHFFFAOYSA-N
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Description

Hydrazine sulfate, also known as hydrazinium sulfate, is a salt formed by the reaction of hydrazine and sulfuric acid. It appears as a white crystalline solid and is highly soluble in water. The compound has the molecular formula N2H6SO4 and a molar mass of 130.12 g/mol. This compound is known for its use in various industrial and scientific applications, including its role as a precursor to hydrazine and its use in analytical chemistry.

Mechanism of Action

Target of Action

Hydrazine sulfate primarily targets an enzyme known as phosphoenolpyruvate carboxykinase (PEP-CK) . This enzyme plays a crucial role in the Cori cycle for gluconeogenesis from anaerobically metabolized lactic acid .

Mode of Action

this compound interacts with its target, PEP-CK, by inhibiting its activity . This inhibition disrupts the Cori cycle, thereby affecting the process of gluconeogenesis . The compound’s reactive nature allows it to inactivate PEP-CK in the test tube .

Biochemical Pathways

The primary biochemical pathway affected by this compound is gluconeogenesis . By inhibiting PEP-CK, this compound disrupts the conversion of lactic acid back into glucose, a process that is part of the Cori cycle . This disruption can lead to a decrease in the availability of glucose, which is a primary energy source for cells .

Pharmacokinetics

It is known that this compound is a water-soluble solid at room temperature , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy metabolism within cells . By inhibiting gluconeogenesis, this compound can potentially starve cells of glucose, their primary energy source . This could lead to a decrease in cellular activity and growth, particularly in cells that are heavily dependent on glucose, such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to this compound can occur through inhalation, ingestion, or skin contact . The compound’s toxicity and potential health effects can vary depending on the route and level of exposure . Furthermore, this compound can be released into the environment from industrial sites that manufacture, process, or use it , potentially leading to environmental exposure.

Biochemical Analysis

Biochemical Properties

Hydrazine sulfate plays a role in biochemical reactions, particularly in the synthesis of organic compounds . It is preferred to pure hydrazine because it is not volatile and is less susceptible to atmospheric oxidation on storage .

Cellular Effects

It is known that exposure to this compound can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death .

Molecular Mechanism

It is known that hydrazine is a reactive chemical that can inactivate certain enzymes needed for biochemical processes . For example, in the test tube, hydrazine can inactivate phosphoenolpyruvate carboxykinase (PEP-CK), an enzyme needed for gluconeogenesis .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and less susceptible to atmospheric oxidation on storage . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. For example, it has been suggested that this compound may be involved in the metabolism of nitrogen, where it acts as a reducing agent .

Transport and Distribution

It is known that this compound is a water-soluble compound , suggesting that it could be transported and distributed via aqueous channels within cells and tissues.

Subcellular Localization

Given its water-soluble nature , it is plausible that this compound could be localized in the cytoplasm or other aqueous compartments within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine sulfate can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrazine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium iodate in the presence of hydrochloric acid.

    Reduction: Various metal catalysts and reducing agents.

    Substitution: Carbonyl compounds such as aldehydes and ketones.

Major Products Formed:

    Oxidation: Nitrogen gas and iodine monochloride.

    Reduction: Reduced metal ions or organic compounds.

    Substitution: Hydrazones.

Comparison with Similar Compounds

This compound’s versatility and wide range of applications make it a valuable compound in both industrial and scientific contexts.

Properties

IUPAC Name

hydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGCHATBSUIJLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

NN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

H4N2.H2O4S, H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

13464-80-7, Array
Details Compound: Hydrazine, sulfate (2:1)
Record name Hydrazine, sulfate (2:1)
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Details Compound: Hydrazine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID8020703
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Molecular Weight

130.13 g/mol
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Physical Description

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley]
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Boiling Point

DECOMPOSES (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL)
Details Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94
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Details Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94
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Density

1.37 (NTP, 1992) - Denser than water; will sink, 1.378
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Mechanism of Action

The chemical carcinogen hydrazine is potent stimulator of guanylate cyclase. 1,1-Dimethylhydrazine and hydrazine sulfate, two chemical carcinogens, structurally related to hydrazine decrease guanylate cyclase activity in rat tissues. Hydrazine increased DNA synthesis, but 1,1-dimethylhydrazine & hydrazine sulfate decreased DNA synthesis. The relationship, if any, linking the guanylate cyclase cyclic GMP system to DNA synthesis & carcinogenesis remains to be explored.
Details Vesely DL et al; Enzyme 23 (5): 289-94 (1979)
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Color/Form

Orthorhombic crystals; glass like plates or prisms, White crystalline powder

CAS No.

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3
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Melting Point

489 °F (NTP, 1992), 254 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine sulfate
Reactant of Route 2
Reactant of Route 2
Hydrazine sulfate
Reactant of Route 3
Hydrazine sulfate
Reactant of Route 4
Hydrazine sulfate
Reactant of Route 5
Hydrazine sulfate
Reactant of Route 6
Hydrazine sulfate

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